 
            | REACTION_CXSMILES | N1C2C(=CC=CC=2)C=CC=1.[CH3:11][C:12]([CH3:26])=[CH:13][CH2:14][CH2:15]/[C:16](/[CH3:25])=[CH:17]/[CH2:18][CH2:19][C:20]([OH:24])([C:22]#[CH:23])[CH3:21]>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[OH:24][C:20]([CH2:19][CH2:18][CH:17]=[C:16]([CH2:15][CH2:14][CH:13]=[C:12]([CH3:26])[CH3:11])[CH3:25])([CH:22]=[CH2:23])[CH3:21] |f:2.3.4.5.6| | 
| Name | |
| Quantity | 
                                                                                    0.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC=CC2=CC=CC=C12                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Pd Lindlar catalyst                                                                                                                                                                     | 
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pd].[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCCCCC                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was hydrogenated at room temperature                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                After post-treatment, the reaction mixture was subjected to vacuum distillation                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    OC(C)(C=C)CCC=C(C)CCC=C(C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 90.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | N1C2C(=CC=CC=2)C=CC=1.[CH3:11][C:12]([CH3:26])=[CH:13][CH2:14][CH2:15]/[C:16](/[CH3:25])=[CH:17]/[CH2:18][CH2:19][C:20]([OH:24])([C:22]#[CH:23])[CH3:21]>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[OH:24][C:20]([CH2:19][CH2:18][CH:17]=[C:16]([CH2:15][CH2:14][CH:13]=[C:12]([CH3:26])[CH3:11])[CH3:25])([CH:22]=[CH2:23])[CH3:21] |f:2.3.4.5.6| | 
| Name | |
| Quantity | 
                                                                                    0.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC=CC2=CC=CC=C12                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Pd Lindlar catalyst                                                                                                                                                                     | 
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pd].[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCCCCC                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was hydrogenated at room temperature                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                After post-treatment, the reaction mixture was subjected to vacuum distillation                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    OC(C)(C=C)CCC=C(C)CCC=C(C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 90.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | N1C2C(=CC=CC=2)C=CC=1.[CH3:11][C:12]([CH3:26])=[CH:13][CH2:14][CH2:15]/[C:16](/[CH3:25])=[CH:17]/[CH2:18][CH2:19][C:20]([OH:24])([C:22]#[CH:23])[CH3:21]>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[OH:24][C:20]([CH2:19][CH2:18][CH:17]=[C:16]([CH2:15][CH2:14][CH:13]=[C:12]([CH3:26])[CH3:11])[CH3:25])([CH:22]=[CH2:23])[CH3:21] |f:2.3.4.5.6| | 
| Name | |
| Quantity | 
                                                                                    0.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC=CC2=CC=CC=C12                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Pd Lindlar catalyst                                                                                                                                                                     | 
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Pd].[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCCCCC                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was hydrogenated at room temperature                                                                             | 
| Type | 
                                                                                DISTILLATION                                                                             | 
| Details | 
                                                                                After post-treatment, the reaction mixture was subjected to vacuum distillation                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    OC(C)(C=C)CCC=C(C)CCC=C(C)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | ||
| YIELD: CALCULATEDPERCENTYIELD | 90.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |